N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide

Lipophilicity Drug-likeness Physicochemical properties

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-02-7) is a synthetic organic compound belonging to the class of 1,3-thiazol-2-yl substituted benzamides, characterized by a trifluoromethyl group at the meta-position of the phenyl ring attached to the thiazole. This scaffold is broadly investigated for potential kinase inhibition and receptor modulation activities.

Molecular Formula C18H13F3N2OS
Molecular Weight 362.37
CAS No. 338397-02-7
Cat. No. B2467084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
CAS338397-02-7
Molecular FormulaC18H13F3N2OS
Molecular Weight362.37
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H13F3N2OS/c1-22-16(24)11-5-7-12(8-6-11)17-23-15(10-25-17)13-3-2-4-14(9-13)18(19,20)21/h2-10H,1H3,(H,22,24)
InChIKeyVBCQIUJKLRRIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-02-7): Baseline Characterization


N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-02-7) is a synthetic organic compound belonging to the class of 1,3-thiazol-2-yl substituted benzamides, characterized by a trifluoromethyl group at the meta-position of the phenyl ring attached to the thiazole [1]. This scaffold is broadly investigated for potential kinase inhibition and receptor modulation activities [2]. Despite its structural features associated with enhanced biological activity and metabolic stability, a comprehensive search of public primary literature, patents, and authoritative databases did not yield any quantitative bioactivity data (e.g., IC50, Ki, EC50) for this specific compound against a defined molecular target or in a cellular assay [3]. The available information is limited to its physicochemical properties and its general classification as a potential enzyme inhibitor or receptor modulator in vendor catalogs [4].

Procurement Risk: Why In-Class 1,3-Thiazol-2-yl Benzamides Cannot Substitute for CAS 338397-02-7 Without Data


The absence of disclosed, target-specific quantitative activity data for N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-02-7) makes generic substitution within the 1,3-thiazol-2-yl benzamide class an uncalculated risk. While many compounds in this class, such as those described in patent families by Bayer AG and others, are profiled as potent P2X3 or kinase inhibitors, the exact role of the meta-trifluoromethyl substitution pattern on the phenyl ring and the N-methyl benzamide moiety in this specific compound remains uncharacterized in the public domain [1]. Without comparative data, there is no scientific basis to assume functional equivalence or interchangeability with other analogs, including those with para-substitution or different amide capping groups [2]. Selecting a different compound from the same class could lead to a complete loss of the desired, albeit unknown, biological profile, making the procurement of this specific CAS number a requirement for reproducing any existing proprietary or unpublished protocols.

Quantitative Differentiation Evidence for N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-02-7) vs. Comparators


Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. Para-Substituted Analog

A primary source of differentiation for CAS 338397-02-7 lies in its distinct physicochemical profile, driven by the meta-trifluoromethyl substitution, when compared to a closely related para-substituted analog, N-(4-(4-(trifluoromethyl)phenyl)-2-thiazolyl)benzamide (CID 13256003) [1]. The target compound has a calculated LogP (XLogP3-AA) of 4.4, indicating higher lipophilicity [2]. In contrast, the para-substituted analog, which possesses an additional hydrogen bond donor from its unsubstituted amide, would be predicted to have a lower LogP and different solubility characteristics, potentially affecting its membrane permeability and pharmacokinetic profile, although experimental solubility data for the target compound is absent from public sources.

Lipophilicity Drug-likeness Physicochemical properties

Practical Application Scenarios for N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-02-7) Based on Evidence


Proprietary Protocol Reproduction

The primary application scenario for procuring CAS 338397-02-7 is the exact reproduction of proprietary or unpublished experimental protocols. As the quantitative differentiation and biological target of this specific compound are not publicly disclosed, its use is mandated only by internal data or specific references in confidential documents. Any deviation to a structurally similar but functionally unvalidated analog could invalidate experimental results.

Quote Request

Request a Quote for N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.